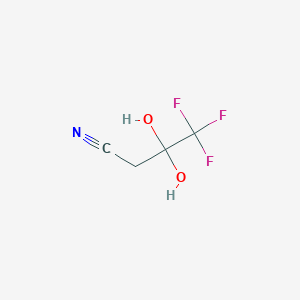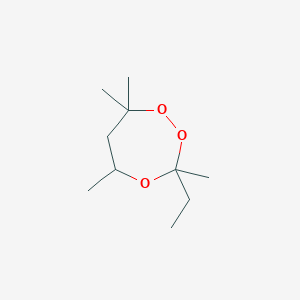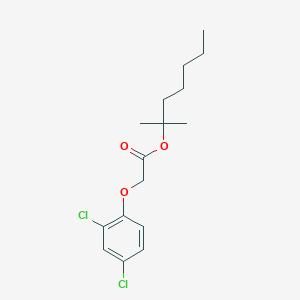
4,4,4-Trifluoro-3,3-dihydroxybutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-3,3-dihydroxybutanenitrile is an organic compound with the molecular formula C₄H₄F₃NO₂ It is characterized by the presence of trifluoromethyl and nitrile functional groups, along with two hydroxyl groups on the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3,3-dihydroxybutanenitrile typically involves the reaction of trifluoroacetic acid derivatives with nitriles under controlled conditions. One common method involves the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate. This intermediate is then reacted with a hydrogen donor such as trifluoroacetic acid to yield 4,4,4-trifluoro-3-oxo butanoic acid. The final step involves the reaction of this acid with thiochloride, followed by Friedel-Crafts acylation with toluene in the presence of aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same sequence of reactions but is optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3,3-dihydroxybutanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4,4,4-Trifluoro-3,3-dihydroxybutanoic acid.
Reduction: 4,4,4-Trifluoro-3,3-dihydroxybutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trifluoro-3,3-dihydroxybutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3,3-dihydroxybutanenitrile involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties, making the compound a potent electrophile. This allows it to participate in various chemical reactions, including nucleophilic addition and substitution. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3-oxo-butanoic acid
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 4,4,4-Trifluoro-2-butynoate
Uniqueness
4,4,4-Trifluoro-3,3-dihydroxybutanenitrile is unique due to the presence of both trifluoromethyl and nitrile groups, along with two hydroxyl groups on the same carbon atom. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications .
Properties
CAS No. |
182924-35-2 |
|---|---|
Molecular Formula |
C4H4F3NO2 |
Molecular Weight |
155.08 g/mol |
IUPAC Name |
4,4,4-trifluoro-3,3-dihydroxybutanenitrile |
InChI |
InChI=1S/C4H4F3NO2/c5-4(6,7)3(9,10)1-2-8/h9-10H,1H2 |
InChI Key |
OTAJYUVLNSGPIU-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)C(C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide](/img/structure/B14245808.png)



![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)




![2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)-](/img/structure/B14245855.png)


![3-[(1S)-1,2-Dihydroxyethyl]benzonitrile](/img/structure/B14245869.png)

